Methyl 4-hydroxy-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 4-hydroxy-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by a hydroxyl group at the 4-position and a carboxylate ester group at the 2-position on the benzothiophene ring
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
For instance, some thiophene derivatives are known to block voltage-gated sodium channels .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Action Environment
It’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-1-benzothiophene-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells . Additionally, this compound can impact the metabolism of other compounds by altering the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall biological effects, as it may preferentially accumulate in certain cell types or organs .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid in the presence of a base to form the benzothiophene ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-benzothiophene-2-carboxylate.
Reduction: Formation of 4-hydroxy-1-benzothiophene-2-methanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-hydroxy-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-1-benzothiophene-6-carboxylate: Similar structure but with the carboxylate group at the 6-position.
Methyl 1-hydroxyindole-3-carboxylate: An indole derivative with similar functional groups but a different core structure.
Uniqueness
Methyl 4-hydroxy-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and carboxylate ester groups makes it a versatile intermediate for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl 4-hydroxy-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOKIHHTHSAQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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